Cas no 1020048-57-0 (N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1020048-57-0x500.png)
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
- N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
- N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
- Oprea1_349230
- CHEMBL1894405
- HMS2965O13
- SMR000805899
- F0561-0698
- SR-01000547186
- 1020048-57-0
- SR-01000547186-1
- AKOS024584142
- MLS001239164
- DTXSID001333149
-
- インチ: 1S/C16H12FN3O3S/c17-10-3-5-11(6-4-10)20-15(12-8-24(22)9-13(12)19-20)18-16(21)14-2-1-7-23-14/h1-7H,8-9H2,(H,18,21)
- InChIKey: ZSLKFEYXJOTRMO-UHFFFAOYSA-N
- ほほえんだ: S1(CC2C(=C(NC(C3=CC=CO3)=O)N(C3C=CC(=CC=3)F)N=2)C1)=O
計算された属性
- せいみつぶんしりょう: 345.05834059g/mol
- どういたいしつりょう: 345.05834059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 515
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0561-0698-75mg |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
1020048-57-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0561-0698-2μmol |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
1020048-57-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0561-0698-20mg |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
1020048-57-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0561-0698-5μmol |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
1020048-57-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0561-0698-5mg |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
1020048-57-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0561-0698-10μmol |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
1020048-57-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0561-0698-3mg |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
1020048-57-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0561-0698-20μmol |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
1020048-57-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0561-0698-1mg |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
1020048-57-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0561-0698-100mg |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
1020048-57-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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10. Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamideに関する追加情報
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide: A Comprehensive Overview
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS No. 1020048-57-0) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of functional groups and structural motifs, which contribute to its potential applications in drug discovery and advanced materials development.
The molecular structure of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is notable for its thienopyrazole core, which is fused with a furan ring and substituted with a fluorophenyl group. This arrangement creates a molecule with both aromatic and heterocyclic characteristics, making it a promising candidate for exploring novel chemical reactivity and biological activity. Recent studies have highlighted its potential as a lead compound in the development of anti-inflammatory agents and anticancer drugs.
One of the key features of this compound is its ability to engage in multiple non-covalent interactions due to the presence of electron-withdrawing groups such as the fluoro substituent and the carbonyl group. These interactions can significantly influence the molecule's solubility, stability, and bioavailability, which are critical parameters in pharmaceutical applications. Researchers have also explored its potential as a building block for constructing larger molecular frameworks with enhanced functionality.
From a synthetic standpoint, the preparation of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide involves a multi-step process that typically includes cyclization reactions and functional group transformations. The synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production. This has facilitated further exploration of its properties and applications in various research settings.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its electronic structure, conformational flexibility, and binding affinity towards various biological targets. For instance, molecular docking simulations have revealed that the compound exhibits strong binding interactions with key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmaceutical applications, N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yli] has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its ability to absorb and emit light efficiently.
The fluorophenyl substituent in this compound plays a crucial role in modulating its physical and chemical properties. Fluorine atoms are known for their high electronegativity and ability to enhance molecular stability. In this case, the fluoro group contributes to the overall hydrophobicity of the molecule while also influencing its electronic distribution. This balance between hydrophobicity and electronic characteristics is essential for achieving optimal performance in both pharmaceutical and materials applications.
Another area of interest surrounding this compound is its environmental impact and biodegradability. As concerns about sustainability grow within the chemical industry, researchers are increasingly focusing on developing compounds that are both effective and environmentally friendly. Preliminary studies suggest that N-[2-(4-fluorophenyl)-5 oxo 2 H 4 H 6 H 5 lambda 4 thieno [3 4 c] pyrazol 3 yl] furan 2 carboxamide exhibits moderate biodegradability under specific conditions; however further research is needed to fully assess its environmental footprint.
In conclusion,N-[2-(4-fluorophenyl)-5 oxo 2 H 4 H 6 H 5 lambda 4 thieno [3 4 c] pyrazol 3 yl] furan 2 carboxamide (CAS No.1020048 -57 -0) represents an exciting advancement in modern organic chemistry with diverse potential applications across multiple disciplines. Its unique structural features coupled with promising biological activity make it an attractive target for further research development into novel therapeutic agents advanced materials solutions.
1020048-57-0 (N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide) 関連製品
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